8-methoxy-2-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-methoxy-2-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C18H16N2O4S and its molecular weight is 356.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemosensing Applications
One significant application of derivatives similar to the specified chemical compound is in the development of chemosensors for detecting cyanide anions. A study highlighted the synthesis of coumarin benzothiazole derivatives that can recognize cyanide anions through Michael addition reaction and exhibit a color change from yellow to colorless, along with quenched green fluorescence, visible to the naked eye. These derivatives demonstrate the potential for environmental monitoring and safety applications, offering a visual and fluorescent method for detecting harmful cyanide presence in various settings (Wang et al., 2015).
Antibacterial Properties
Another area of research interest is the compound's antibacterial properties. A study reported on the synthesis and antibacterial activity evaluation of various derivatives, including 4-hydroxy-chromen-2-one, against bacterial strains such as Staphylococcus aureus, E. coli, and Bacillus cereus. The synthesized compounds exhibited significant bacteriostatic and bactericidal activities, suggesting their potential as novel organic compounds with high levels of antibacterial efficacy (Behrami & Dobroshi, 2019).
Anti-Inflammatory and Analgesic Agents
Further research into derivatives of the specified compound has explored their utility as anti-inflammatory and analgesic agents. A study synthesized novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, demonstrating their efficacy as cyclooxygenase inhibitors with notable analgesic and anti-inflammatory activities. These findings indicate the compound's potential in the development of new therapeutic agents targeting inflammation and pain (Abu‐Hashem et al., 2020).
Synthesis and Characterization
Additionally, the synthesis and characterization of related derivatives have been conducted to explore their structural and functional properties. For instance, the synthesis of 5,6-Dimethoxy-N-[(R)-4-methoxy-2-(prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-yl]-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-7b-carboxamide has been documented, with detailed structural analysis performed using NMR and MS techniques. Such studies contribute to the understanding of these compounds' chemical nature and potential applications in various scientific fields (Chen, Ye, & Hu, 2012).
Properties
IUPAC Name |
8-methoxy-2-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c1-23-13-7-4-5-10-9-11(17(22)24-15(10)13)16(21)20-18-19-12-6-2-3-8-14(12)25-18/h4-5,7,9H,2-3,6,8H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMOIHHDNNPZKDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=NC4=C(S3)CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.